L-Acosamine Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

Target of Action

L-Acosamine Hydrochloride, also known as Lacosamide, primarily targets the voltage-gated sodium channels in the nervous system . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system .

Mode of Action

Lacosamide interacts with its targets by selectively enhancing the slow inactivation of voltage-gated sodium channels . This interaction results in the stabilization of hyperexcitable neuronal membranes and the inhibition of repetitive neuronal firing . Importantly, Lacosamide exhibits a stereoselective mode of interaction with sodium channels, meaning it interacts differently with different spatial arrangements of the same molecule .

Biochemical Pathways

The primary biochemical pathway affected by Lacosamide is the neuronal signaling pathway. By blocking the slowly inactivating components of voltage-gated sodium currents, Lacosamide reduces the potential for abnormal electrical activity that can cause seizures .

Pharmacokinetics

Lacosamide is rapidly absorbed, with maximum plasma concentrations reached within 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . Lacosamide is moderately metabolized in the liver, and approximately 40% of an administered dose is excreted as unchanged Lacosamide in urine . The plasma elimination half-life in young subjects is approximately 13 hours and 14–16 hours in elderly subjects .

Result of Action

The molecular effect of Lacosamide’s action is the stabilization of hyperexcitable neuronal membranes and the inhibition of repetitive neuronal firing . This results in a reduction of seizure frequency, which can be described by a maximum effect (Emax) model . On a cellular level, this leads to a decrease in the abnormal electrical activity that characterizes seizures .

Action Environment

The action, efficacy, and stability of Lacosamide can be influenced by various environmental factors. For instance, patients with renal or hepatic impairment who are taking strong inhibitors of CYP3A4 and CYP2C9 may have a significant increase in exposure to Lacosamide .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Lacosamide involves several steps to ensure high chiral purity. One common method includes the O-methylation of N-Boc-D-serine, followed by benzylamide formation, N-deprotection, and N-acetylation . Another method involves the formation of benzylamide of D-serine, followed by acetylation and methylation using methyl iodide-silver oxide . These methods aim to achieve high chemical and chiral purities, although partial racemization can be a challenge .

Industrial Production Methods

Industrial production of Lacosamide often involves a sequential one-pot process to improve efficiency and yield . This process includes the use of phosphoric acid as a counterion to enhance both chemical and chiral purities of the key intermediate . The final product is obtained through crystallization and purification steps to ensure high purity and efficacy.

化学反応の分析

Types of Reactions

Lacosamide undergoes various chemical reactions, including:

Oxidation: Lacosamide can be oxidized to form its metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Lacosamide can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Strong nucleophiles like sodium hydride and sodium methoxide are often employed.

Major Products Formed

The major products formed from these reactions include O-desmethyl-lacosamide and other unidentified metabolites .

科学的研究の応用

Lacosamide has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying chiral synthesis and stereoselective reactions.

Biology: Investigated for its effects on neuronal activity and membrane stabilization.

Industry: Employed in the development of new antiepileptic drugs and formulations.

類似化合物との比較

Similar Compounds

Carbamazepine: Another antiepileptic drug that works by stabilizing inactive sodium channels.

Lamotrigine: Inhibits voltage-sensitive sodium channels, similar to Lacosamide.

Levetiracetam: Binds to synaptic vesicle protein SV2A, differing in its mechanism of action.

Uniqueness

Lacosamide is unique due to its stereoselective interaction with sodium channels and its ability to enhance slow inactivation of these channels . This distinct mechanism makes it effective in treating seizures with fewer side effects compared to other antiepileptic drugs .

特性

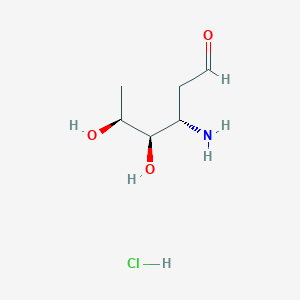

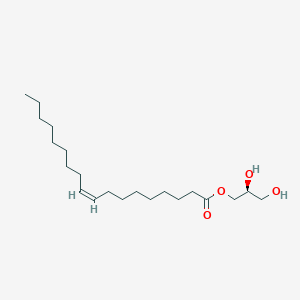

IUPAC Name |

(3S,4R,5S)-3-amino-4,5-dihydroxyhexanal;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-4(9)6(10)5(7)2-3-8;/h3-6,9-10H,2,7H2,1H3;1H/t4-,5-,6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYCNFQONIRRCV-YCLXABBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(CC=O)N)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H](CC=O)N)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675536 |

Source

|

| Record name | 3-Amino-2,3,6-trideoxy-L-arabino-hexose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56501-70-3 |

Source

|

| Record name | 3-Amino-2,3,6-trideoxy-L-arabino-hexose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)

![4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139671.png)